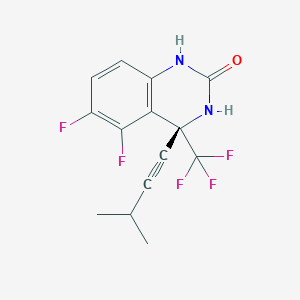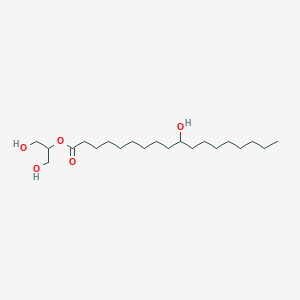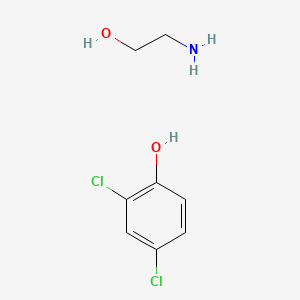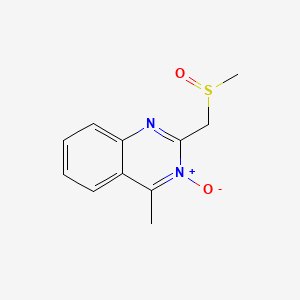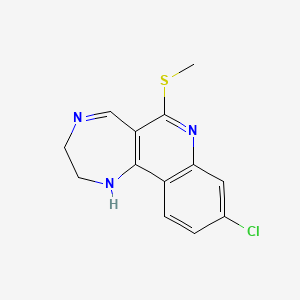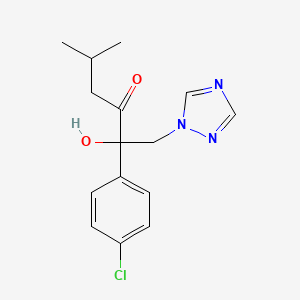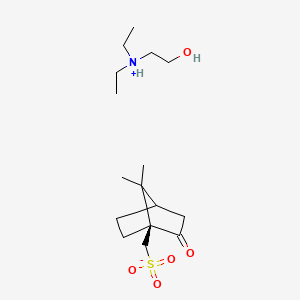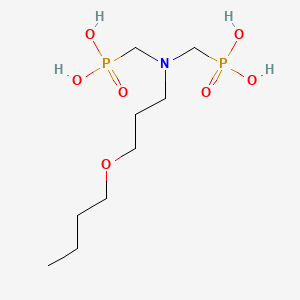![molecular formula C11H20O5 B12687799 [2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate CAS No. 40533-68-4](/img/structure/B12687799.png)
[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate typically involves the reaction of butyric acid with a dioxolane derivative. One common method is the esterification reaction, where butyric acid reacts with [2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed esterification and hydrolysis reactions. Its ester bond is susceptible to enzymatic cleavage, making it a valuable tool for investigating the activity of esterases and lipases.
Medicine
In medicine, this compound has potential applications as a prodrug. The ester bond can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism that can enhance the therapeutic efficacy and reduce side effects.
Industry
In the industrial sector, this compound is used as a flavoring agent and fragrance due to its pleasant odor. It is also employed as a solvent and intermediate in the synthesis of other fine chemicals.
Mechanism of Action
The mechanism of action of [2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate involves the hydrolysis of the ester bond to release the corresponding alcohol and carboxylic acid. This hydrolysis can be catalyzed by enzymes such as esterases and lipases, which facilitate the cleavage of the ester bond. The released alcohol and carboxylic acid can then participate in various biochemical pathways, exerting their effects on molecular targets within the cell.
Comparison with Similar Compounds
Similar Compounds
[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl acetate: Similar structure but with an acetate group instead of a butyrate group.
[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl propionate: Similar structure but with a propionate group instead of a butyrate group.
[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl formate: Similar structure but with a formate group instead of a butyrate group.
Uniqueness
The uniqueness of [2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate lies in its specific ester group, which imparts distinct chemical and physical properties. The butyrate group provides a different reactivity profile compared to other ester groups, influencing the compound’s behavior in chemical reactions and its applications in various fields.
Properties
CAS No. |
40533-68-4 |
|---|---|
Molecular Formula |
C11H20O5 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
[2-(1-hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butanoate |
InChI |
InChI=1S/C11H20O5/c1-4-5-10(13)14-6-9-7-15-11(3,16-9)8(2)12/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
LYNCVFJUAUWEAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC1COC(O1)(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


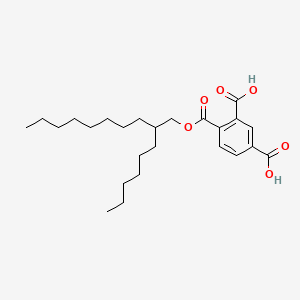


![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)](/img/structure/B12687741.png)
